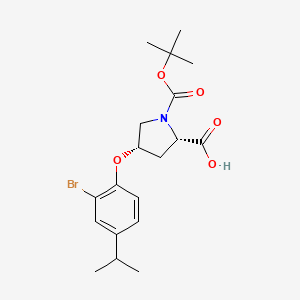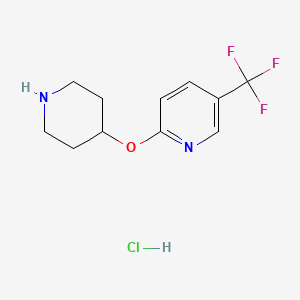
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester
Übersicht
Beschreibung
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester is a chemical compound with the molecular formula C16H26BN3O2 and a molecular weight of 303.21 g/mol . This compound is known for its applications in various fields of scientific research, particularly in organic synthesis and medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester has several scientific research applications :
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules. Its boronic acid ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions.
Medicinal Chemistry: The compound is investigated for its potential therapeutic properties. It may serve as a precursor for the development of new drugs targeting specific biological pathways.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.
Biological Research: The compound is studied for its interactions with biological molecules, which can provide insights into its potential biological activities and mechanisms of action.
Vorbereitungsmethoden
The synthesis of 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester typically involves the following steps :
Borylation Reaction: The initial step involves the borylation of a pyridine derivative using a boronic acid pinacol ester. This reaction is usually catalyzed by a palladium catalyst.
Formation of the Diazepane Ring: The next step involves the formation of the diazepane ring through a cyclization reaction. This step may require specific reaction conditions such as elevated temperatures and the presence of a base.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve scaling up these synthetic routes with optimizations to improve yield and reduce costs.
Analyse Chemischer Reaktionen
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester undergoes various chemical reactions, including :
Oxidation: This compound can undergo oxidation reactions to form corresponding oxidized products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where nucleophiles replace specific functional groups. Common reagents include halides and amines.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wirkmechanismus
The mechanism of action of 6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester involves its interaction with specific molecular targets . The boronic acid ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The compound may also interact with specific receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
6-(4-Methyl-1,4-diazepan-1-yl)pyridine-3-boronic acid pinacol ester can be compared with similar compounds such as :
1-Methylpyrazole-4-boronic acid pinacol ester: This compound has a similar boronic acid ester group but differs in the heterocyclic ring structure.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline: This compound contains an aniline group instead of a diazepane ring.
1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl piperazine: This compound has a benzyl piperazine structure, differing from the pyridine and diazepane rings.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28BN3O2/c1-16(2)17(3,4)23-18(22-16)14-7-8-15(19-13-14)21-10-6-9-20(5)11-12-21/h7-8,13H,6,9-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNFYRODGOMBSIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)N3CCCN(CC3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501114542 | |
| Record name | Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015242-02-0 | |
| Record name | Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1015242-02-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexahydro-1-methyl-4-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]-1H-1,4-diazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501114542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397701.png)
![3-[(2,4-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397702.png)
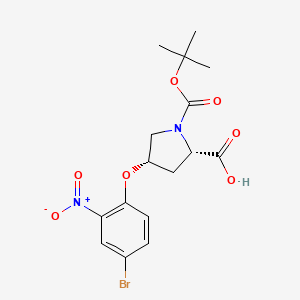
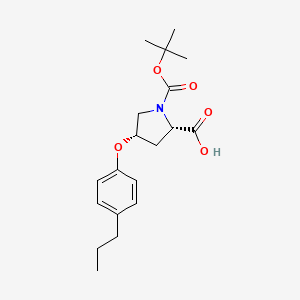
![4-[(2-Propylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397706.png)
![4-{[4-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397707.png)
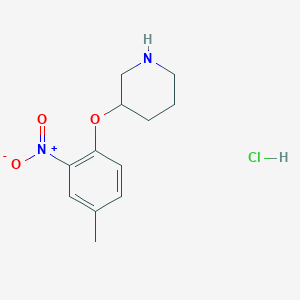
![3-[(2-Isopropylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397711.png)
![3-[(3,5-Dimethoxybenzyl)oxy]piperidine hydrochloride](/img/structure/B1397713.png)
![3-[(2,6-Difluorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1397714.png)
